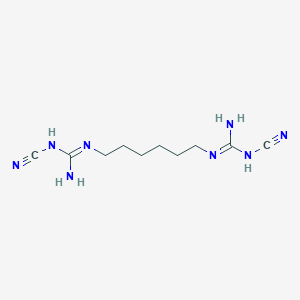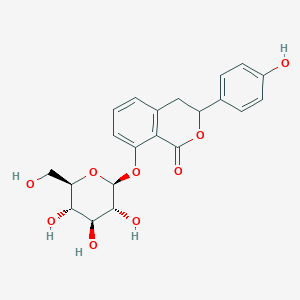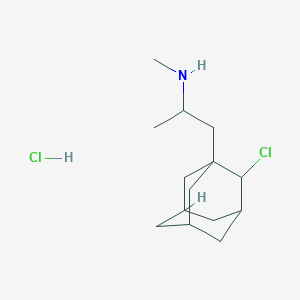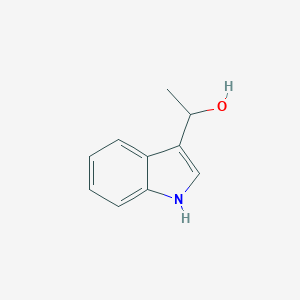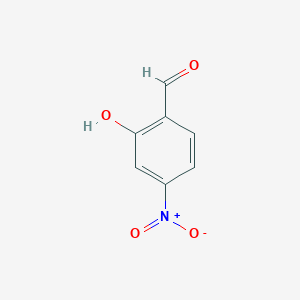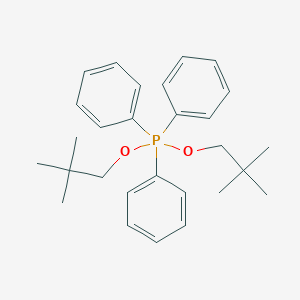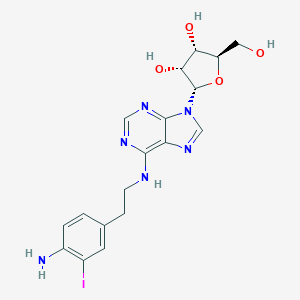
N(6)-2-(4-Amino-3-iodophenyl)ethyladenosine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N(6)-2-(4-Amino-3-iodophenyl)ethyladenosine, also known as APEC, is a novel adenosine derivative that has gained attention in the scientific community due to its potential therapeutic applications. APEC is a potent agonist of the adenosine A1 receptor, which plays a crucial role in regulating various physiological functions, including cardiovascular, respiratory, and immune systems.
Mecanismo De Acción
N(6)-2-(4-Amino-3-iodophenyl)ethyladenosine exerts its pharmacological effects by binding to the adenosine A1 receptor, which is a G protein-coupled receptor that is widely distributed in various tissues. Activation of the adenosine A1 receptor leads to the inhibition of adenylate cyclase, which reduces the formation of cyclic AMP, a second messenger that regulates various cellular functions. The inhibition of adenylate cyclase also leads to the opening of potassium channels, which hyperpolarizes the cell membrane and reduces neuronal excitability.
Efectos Bioquímicos Y Fisiológicos
N(6)-2-(4-Amino-3-iodophenyl)ethyladenosine has been shown to have various biochemical and physiological effects, including reducing oxidative stress, inflammation, and apoptosis. N(6)-2-(4-Amino-3-iodophenyl)ethyladenosine has also been found to improve mitochondrial function and reduce the production of reactive oxygen species. In addition, N(6)-2-(4-Amino-3-iodophenyl)ethyladenosine has been shown to improve cardiac function, reduce infarct size, and decrease arrhythmias in animal models of ischemia-reperfusion injury.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N(6)-2-(4-Amino-3-iodophenyl)ethyladenosine has several advantages for lab experiments, including its high potency and selectivity for the adenosine A1 receptor, which allows for specific targeting of this receptor. N(6)-2-(4-Amino-3-iodophenyl)ethyladenosine is also stable in solution and can be easily synthesized in large quantities. However, N(6)-2-(4-Amino-3-iodophenyl)ethyladenosine has some limitations for lab experiments, including its potential toxicity and the lack of a suitable animal model for studying its pharmacological effects.
Direcciones Futuras
There are several future directions for the study of N(6)-2-(4-Amino-3-iodophenyl)ethyladenosine, including further investigation of its pharmacological effects in various disease models, optimization of its synthesis method, and development of more potent and selective analogs. N(6)-2-(4-Amino-3-iodophenyl)ethyladenosine could also be used as a tool for studying the adenosine A1 receptor and its downstream signaling pathways. In addition, N(6)-2-(4-Amino-3-iodophenyl)ethyladenosine could be used in combination with other drugs to enhance their therapeutic efficacy and reduce their side effects.
Métodos De Síntesis
The synthesis of N(6)-2-(4-Amino-3-iodophenyl)ethyladenosine involves the conversion of adenosine to 2-chloroadenosine, which is then reacted with 4-amino-3-iodobenzyl alcohol in the presence of a base to yield N(6)-2-(4-Amino-3-iodophenyl)ethyladenosine. The yield of the final product can be improved by using a palladium catalyst and a hydrogen donor.
Aplicaciones Científicas De Investigación
N(6)-2-(4-Amino-3-iodophenyl)ethyladenosine has been extensively studied for its potential therapeutic applications in various diseases, including ischemia-reperfusion injury, inflammation, and cancer. N(6)-2-(4-Amino-3-iodophenyl)ethyladenosine has been shown to protect against ischemia-reperfusion injury in the heart, brain, and liver by reducing oxidative stress and inflammation. N(6)-2-(4-Amino-3-iodophenyl)ethyladenosine has also been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines in macrophages and microglia. In addition, N(6)-2-(4-Amino-3-iodophenyl)ethyladenosine has shown promising anti-cancer activity by inducing apoptosis and inhibiting tumor growth in various cancer cell lines.
Propiedades
Número CAS |
105834-00-2 |
|---|---|
Nombre del producto |
N(6)-2-(4-Amino-3-iodophenyl)ethyladenosine |
Fórmula molecular |
C18H21IN6O4 |
Peso molecular |
512.3 g/mol |
Nombre IUPAC |
(2S,3R,4S,5R)-2-[6-[2-(4-amino-3-iodophenyl)ethylamino]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C18H21IN6O4/c19-10-5-9(1-2-11(10)20)3-4-21-16-13-17(23-7-22-16)25(8-24-13)18-15(28)14(27)12(6-26)29-18/h1-2,5,7-8,12,14-15,18,26-28H,3-4,6,20H2,(H,21,22,23)/t12-,14-,15-,18+/m1/s1 |
Clave InChI |
MPIIQNVLVJWSSQ-DRRHNWJESA-N |
SMILES isomérico |
C1=CC(=C(C=C1CCNC2=C3C(=NC=N2)N(C=N3)[C@@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O)I)N |
SMILES |
C1=CC(=C(C=C1CCNC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)O)I)N |
SMILES canónico |
C1=CC(=C(C=C1CCNC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)O)I)N |
Otros números CAS |
105834-00-2 |
Sinónimos |
N(6)-2-(4-amino-3-iodophenyl)ethyladenosine NAMPEA |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



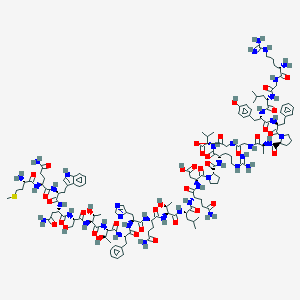
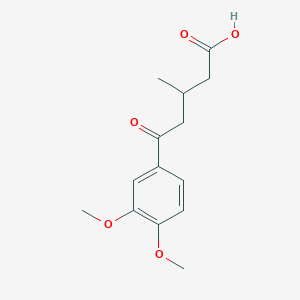
![[(2S,3R,4R)-5-[(2S,3R,4S,5R)-3,5-dihydroxy-2-[(2R,3R,4R)-1,3,4-trihydroxy-5-oxopentan-2-yl]oxyoxan-4-yl]oxy-3,4-dihydroxyoxolan-2-yl]methyl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate](/img/structure/B20802.png)
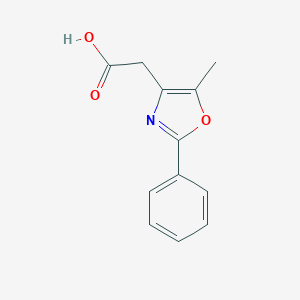
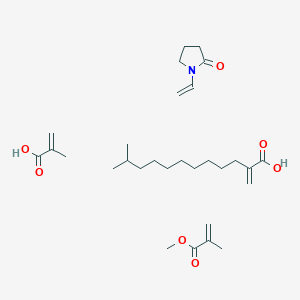
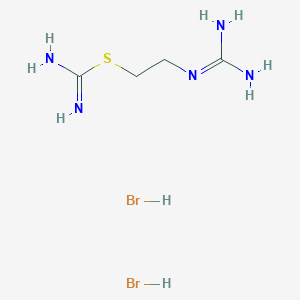
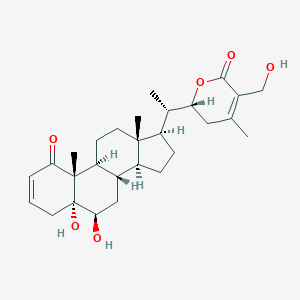
![5-Amino-2-(octylthio)thiazolo[5,4-d]pyrimidine](/img/structure/B20811.png)
